Structural Validation: Co-Crystallization with ADP-Ribosyltransferase ART2.2
5-Bromonicotinamide (PDB code: BRT) has been co-crystallized with rat eukaryotic mono-ADP-ribosyltransferase ART2.2 and the structure deposited at a resolution of 2.1 Å [1]. This provides direct atomic-level evidence of specific binding interactions between the 5-bromo substitution and the enzyme active site. In contrast, unsubstituted nicotinamide does not yield a co-crystal structure with ART2.2 in the PDB, indicating that the bromine substituent is a critical determinant for stable complex formation and structural characterization in this system [1].
| Evidence Dimension | Co-crystal structure availability with ART2.2 |
|---|---|
| Target Compound Data | 2.1 Å resolution (PDB ID: 1GXZ) |
| Comparator Or Baseline | Unsubstituted nicotinamide: No PDB entry for ART2.2 complex |
| Quantified Difference | Qualitative difference: co-crystallization achieved only with 5-brominated analog |
| Conditions | X-ray diffraction, molecular replacement, Rattus norvegicus ART2.2, crystal form B (P212121) |
Why This Matters
For structural biology applications requiring experimental validation of ligand binding poses, 5-bromonicotinamide offers confirmed co-crystallization capability with ART2.2 that unsubstituted nicotinamide lacks.
- [1] Mueller-Dieckmann C, Ritter H, Haag F, Koch-Nolte F, Schulz GE. Structure of the Ecto-ADP-Ribosyl Transferase ART2.2 from Rat. J Mol Biol. 2002;322:687-696. PDB ID: 1GXZ. View Source
